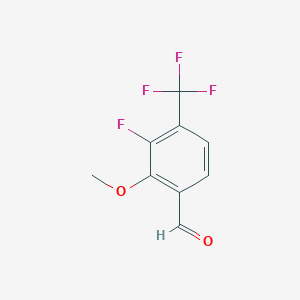

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzaldehyde

Description

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzaldehyde is a fluorinated benzaldehyde derivative with a methoxy group at position 2, a fluorine atom at position 3, and a trifluoromethyl group at position 4. This substitution pattern creates a unique electronic environment: the methoxy group is electron-donating, while fluorine and trifluoromethyl groups are electron-withdrawing.

Properties

Molecular Formula |

C9H6F4O2 |

|---|---|

Molecular Weight |

222.14 g/mol |

IUPAC Name |

3-fluoro-2-methoxy-4-(trifluoromethyl)benzaldehyde |

InChI |

InChI=1S/C9H6F4O2/c1-15-8-5(4-14)2-3-6(7(8)10)9(11,12)13/h2-4H,1H3 |

InChI Key |

OLMXXPGPIPOPIJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1F)C(F)(F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, followed by specific functional group transformations. For instance, starting with a fluorinated benzene derivative, the methoxy and trifluoromethyl groups can be introduced through nucleophilic substitution and electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and tailored to the production scale and desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine, methoxy, and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

Oxidation: 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid.

Reduction: 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares substituent positions, molecular weights, and key properties of related compounds:

*Calculated based on molecular formula C₉H₆F₄O₂.

Key Observations:

Physical Properties and Stability

- Melting Points : While data for the target compound is unavailable, analogs such as 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde (mp 91–93°C) suggest that trifluoromethyl groups generally elevate melting points due to increased molecular symmetry and intermolecular forces.

- Solubility : The methoxy group may enhance solubility in polar solvents compared to halogenated derivatives like 3-Bromo-4-(trifluoromethoxy)benzaldehyde .

Biological Activity

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzaldehyde is a fluorinated organic compound with the molecular formula C₉H₆F₄O₂. Its unique structure, characterized by the presence of a methoxy group and trifluoromethyl substituents, enhances its chemical reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, pharmacological properties, and potential therapeutic applications.

The compound's molecular weight is 222.14 g/mol, and it exhibits distinct chemical properties due to the electronegative fluorine atoms. These properties can influence its interactions with biological targets, making it a candidate for drug development. The synthesis typically involves multi-step organic reactions, including Friedel-Crafts acylation and various functional group transformations.

Interaction with Biomolecules

Research indicates that this compound may interact with various biomolecules, enhancing its binding affinity to specific targets. This interaction is crucial for understanding its potential therapeutic applications.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluoro-3-methoxy-4-(trifluoromethyl)benzaldehyde | C₉H₆F₄O₂ | Different positioning of methoxy group |

| 4-Fluoro-3-(trifluoromethyl)benzaldehyde | C₈H₄F₄O | Lacks methoxy group |

| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | C₈H₄F₄O | Different positioning of fluorine |

The arrangement of substituents in this compound influences its electronic properties and steric effects, making it distinct from similar compounds.

Pharmacological Properties

Studies have suggested that this compound may possess significant pharmacological properties. For instance, it has shown potential in inhibiting certain enzymes and receptors involved in disease processes. The presence of trifluoromethyl groups has been associated with enhanced drug potency in various contexts, including cancer therapy and enzyme inhibition .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds, demonstrating significant inhibitory effects on cancer cell lines such as MCF-7 and HeLa. For example, a structurally similar compound demonstrated an IC50 value of approximately 8.47 µM against MCF-7 cells after 72 hours of treatment . This suggests that compounds like this compound may also exhibit similar activities.

Table 2: Cytotoxicity Data from Related Compounds

| Cell Line | IC50 (µM) | Percent Viable Cells at 5 µM (48h) | Percent Viable Cells at 10 µM (72h) |

|---|---|---|---|

| MCF-7 | 8.47 ± 0.18 | 58.48% | 43.89% |

| HeLa | 9.22 ± 0.17 | 62.67% | 45.53% |

These findings indicate that the compound's structural features may contribute to its cytotoxic effects against cancer cells while showing minimal toxicity towards normal cells .

The mechanism by which these compounds exert their effects often involves modulation of cell cycle progression and apoptosis in cancer cells. For instance, fluorescence-activated cell sorting (FACS) analysis has revealed alterations in cell cycle phases upon treatment with related compounds, indicating their potential to disrupt normal cellular functions in cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.